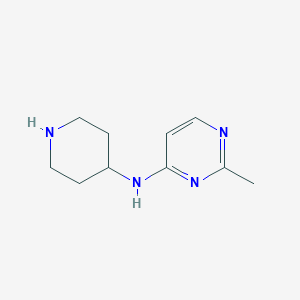
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential in various scientific research applications.
科学的研究の応用
Potential Antimicrobial Agents
Research on compounds structurally related to "4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" has shown potential antimicrobial properties. A study involving synthesized compounds related to the quinazolinone and thiazolidinone families demonstrated in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus, highlighting the potential of such compounds in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescent Properties
Another research direction involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which have shown promising cytotoxic activity against various cancer and non-malignant cell lines, as well as interesting fluorescent properties. This suggests the compound and its derivatives could be valuable in cancer research and diagnosis, providing tools for both therapeutic intervention and imaging (Funk et al., 2015).
Antifungal and Antibacterial Applications
Similarly, fluoroquinolone-based 4-thiazolidinones related to the compound have been synthesized and shown to exhibit antifungal and antibacterial activities. These findings indicate the potential utility of such compounds in treating infections, underscoring the versatility and therapeutic promise of quinoline derivatives (Patel & Patel, 2010).
Synthetic and Medicinal Chemistry
Further research into the synthetic pathways and regioselectivity of reactions involving 4-oxoquinolines offers insights into the chemical behavior and potential modifications to enhance biological activity or tailor compounds for specific applications. Studies exploring the N-ethylation reaction of related compounds have contributed to a deeper understanding of their synthetic versatility and potential for creating diverse therapeutic agents (Batalha et al., 2019).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that the mode of action of a compound typically involves binding to its target, which can lead to changes in the target’s activity
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and overall effectiveness
Result of Action
The effects would likely depend on the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other compounds . .
特性
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWORCDIQBCYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)

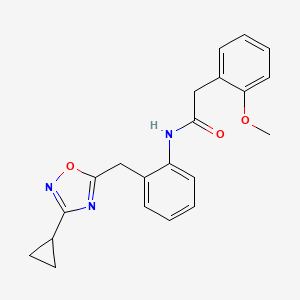
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
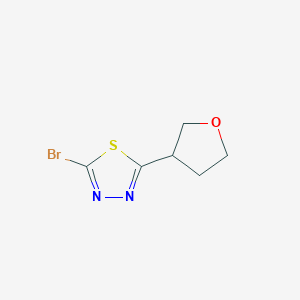
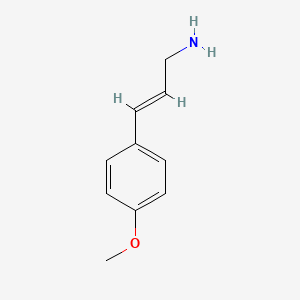
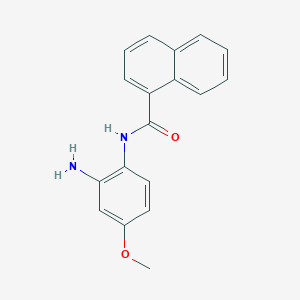
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

